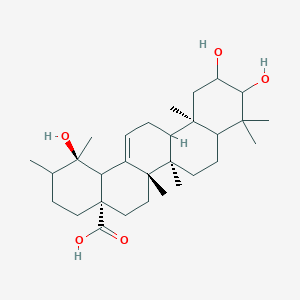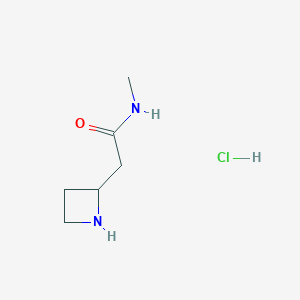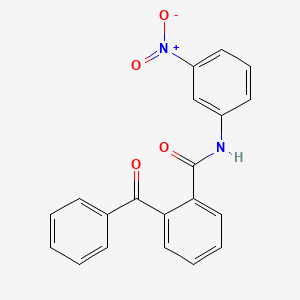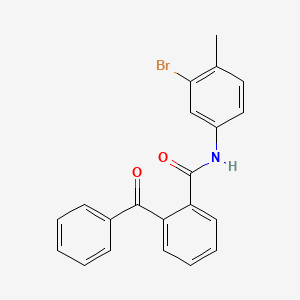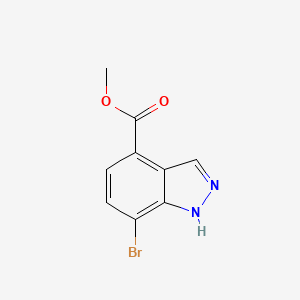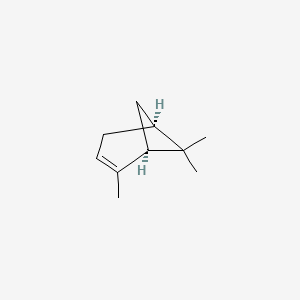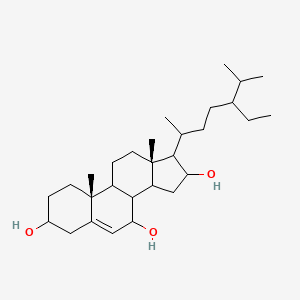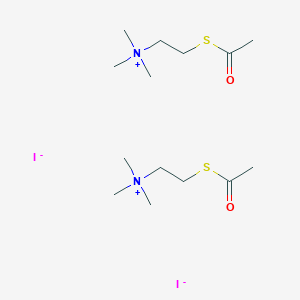
Acetylthiocholine iodide; S-Acetylthiocholine iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetylthiocholine diiodide is a chemical compound commonly used as a substrate in biochemical assays, particularly for the enzyme acetylcholinesterase. This compound is a derivative of acetylcholine, a neurotransmitter, and is often used in research to study enzyme kinetics and inhibition.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetylthiocholine diiodide can be synthesized through the reaction of acetyl chloride with thiocholine, followed by the addition of iodine to form the diiodide salt. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of acetylthiocholine diiodide involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve high yield and purity. The final product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Acetylthiocholine diiodide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by acetylcholinesterase, resulting in the formation of thiocholine and acetic acid.
Oxidation: In the presence of oxidizing agents, acetylthiocholine diiodide can be oxidized to form disulfides.
Substitution: The iodide ions can be substituted with other anions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in a buffered aqueous solution at a pH of around 8.0, using acetylcholinesterase as the catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reactions often involve the use of silver nitrate or other halide exchange reagents.
Major Products
Hydrolysis: Thiocholine and acetic acid.
Oxidation: Disulfides and other oxidized sulfur compounds.
Substitution: Various iodide-substituted derivatives.
Applications De Recherche Scientifique
Acetylthiocholine diiodide is widely used in scientific research due to its role as a substrate for acetylcholinesterase. Its applications include:
Mécanisme D'action
Acetylthiocholine diiodide acts as a pseudosubstrate for acetylcholinesterase. The enzyme catalyzes the hydrolysis of acetylthiocholine diiodide to produce thiocholine and acetic acid. This reaction mimics the natural hydrolysis of acetylcholine, allowing researchers to study the enzyme’s activity and inhibition. The molecular targets include the active site of acetylcholinesterase, where the compound binds and undergoes hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetylthiocholine iodide: Similar in structure but contains only one iodide ion.
Butyrylthiocholine iodide: Another thiocholine derivative used as a substrate for butyrylcholinesterase.
Acetylcholine iodide: The natural neurotransmitter with an iodide counterion.
Uniqueness
Acetylthiocholine diiodide is unique due to its dual iodide ions, which can influence its electrochemical properties and reactivity. This makes it particularly useful in specific biochemical assays where these properties are advantageous .
Propriétés
Formule moléculaire |
C14H32I2N2O2S2 |
|---|---|
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
2-acetylsulfanylethyl(trimethyl)azanium;diiodide |
InChI |
InChI=1S/2C7H16NOS.2HI/c2*1-7(9)10-6-5-8(2,3)4;;/h2*5-6H2,1-4H3;2*1H/q2*+1;;/p-2 |
Clé InChI |
OKOBAXSOLZGGKY-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)SCC[N+](C)(C)C.CC(=O)SCC[N+](C)(C)C.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol](/img/structure/B14801372.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
![(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)

![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
